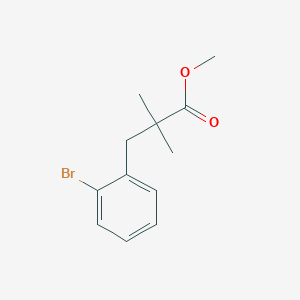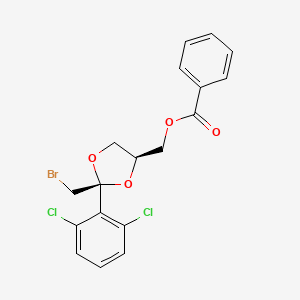
(Z)-2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-ylmethyl benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This compound is characterized by its unique structure, which includes a bromomethyl group and a dichlorophenyl group attached to a dioxolane ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cis-BBD involves several steps, starting with the preparation of the dioxolane ring. The reaction typically involves the use of bromomethyl and dichlorophenyl precursors under controlled conditions to ensure the formation of the desired cis isomer. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of cis-BBD is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of large-scale reactors and precise control of temperature, pressure, and reaction time. The final product is purified using techniques such as recrystallization and chromatography to achieve the desired quality .
化学反応の分析
Types of Reactions
cis-BBD undergoes various chemical reactions, including:
Oxidation: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The bromomethyl group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include aldehydes, carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
cis-BBD has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its antifungal properties and potential use in developing antifungal agents.
Medicine: Investigated for its potential therapeutic applications in treating fungal infections.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
作用機序
The mechanism of action of cis-BBD involves its interaction with fungal cell membranes, leading to disruption of membrane integrity and inhibition of fungal growth. The bromomethyl and dichlorophenyl groups play a crucial role in its antifungal activity by targeting specific molecular pathways involved in fungal cell wall synthesis .
類似化合物との比較
Similar Compounds
cis-1,2-Dichloroethene: Similar in having a cis configuration but differs in its chemical structure and applications.
cis-2-Butene: Another compound with a cis configuration, used in different industrial applications.
cisplatin: A platinum-based chemotherapy drug with a cis configuration, used in cancer treatment
Uniqueness of cis-BBD
cis-BBD is unique due to its specific structure, which includes a bromomethyl group and a dichlorophenyl group attached to a dioxolane ring. This unique structure imparts specific chemical properties and biological activities, making it valuable in antifungal research and other scientific applications .
特性
分子式 |
C18H15BrCl2O4 |
|---|---|
分子量 |
446.1 g/mol |
IUPAC名 |
[(2S,4S)-2-(bromomethyl)-2-(2,6-dichlorophenyl)-1,3-dioxolan-4-yl]methyl benzoate |
InChI |
InChI=1S/C18H15BrCl2O4/c19-11-18(16-14(20)7-4-8-15(16)21)24-10-13(25-18)9-23-17(22)12-5-2-1-3-6-12/h1-8,13H,9-11H2/t13-,18-/m1/s1 |
InChIキー |
QIPVIAGUQMEWRE-FZKQIMNGSA-N |
異性体SMILES |
C1[C@H](O[C@](O1)(CBr)C2=C(C=CC=C2Cl)Cl)COC(=O)C3=CC=CC=C3 |
正規SMILES |
C1C(OC(O1)(CBr)C2=C(C=CC=C2Cl)Cl)COC(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Trifluoromethoxy-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-ylamine](/img/structure/B14867460.png)
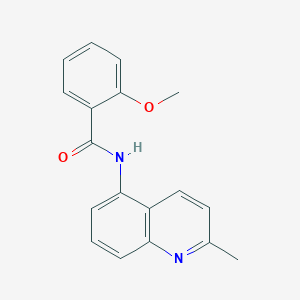
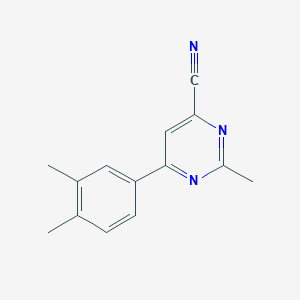
![(3aR,6aR)-2-Boc-5-hydroxy-octahydrocyclopenta[c]pyrrole](/img/structure/B14867472.png)
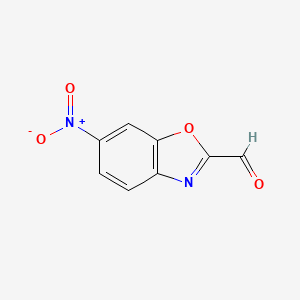
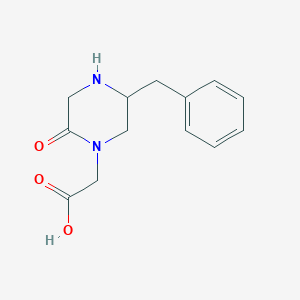
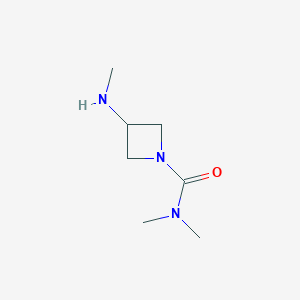
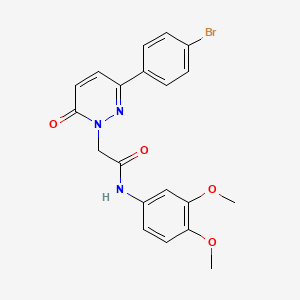

![4-[5-(Aminomethyl)-4H-1,2,4-triazol-3-YL]benzonitrile](/img/structure/B14867508.png)


![2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-(1,3-dioxo-1H-inden-2(3H)-ylidene)acetonitrile](/img/structure/B14867519.png)
